molecular formula C15H14N2O4S B2423529 Benzo[d][1,3]dioxol-5-yl(3-(thiazol-2-yloxy)pyrrolidin-1-yl)methanone CAS No. 2199710-19-3

Benzo[d][1,3]dioxol-5-yl(3-(thiazol-2-yloxy)pyrrolidin-1-yl)methanone

Cat. No.: B2423529
CAS No.: 2199710-19-3
M. Wt: 318.35
InChI Key: POJPLHGZJICTBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzo[d][1,3]dioxol-5-yl(3-(thiazol-2-yloxy)pyrrolidin-1-yl)methanone is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound consists of a benzo[d][1,3]dioxole moiety fused with a thiazol-2-yloxy pyrrolidine group, making it a versatile molecule for chemical synthesis and biological studies.

Properties

IUPAC Name

1,3-benzodioxol-5-yl-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4S/c18-14(10-1-2-12-13(7-10)20-9-19-12)17-5-3-11(8-17)21-15-16-4-6-22-15/h1-2,4,6-7,11H,3,5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POJPLHGZJICTBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CS2)C(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution Approach

Pyrrolidin-3-ol reacts with thiazol-2-yl chloride in the presence of a base (e.g., NaH or K₂CO₃) to form the ether linkage. This method, adapted from analogous piperidine syntheses, typically yields 15–20% after purification by column chromatography (hexane/EtOAc).

Example Protocol

  • Dissolve pyrrolidin-3-ol (1.0 equiv) and NaH (1.5 equiv) in anhydrous THF under nitrogen.
  • Add thiazol-2-yl chloride (1.2 equiv) dropwise at 0°C.
  • Stir at room temperature for 12 hours, quench with NH₄Cl, and extract with EtOAc.
  • Purify via silica gel chromatography.

Mitsunobu Reaction

A higher-yielding alternative employs Mitsunobu conditions:

  • Pyrrolidin-3-ol + thiazol-2-ol + DIAD/PPh₃ in THF.
  • Yields improve to 35–40% but require stringent anhydrous conditions.

Preparation of Benzo[d]dioxol-5-yl Carbonyl Chloride

Piperonyl acid (benzo[d]dioxol-5-yl carboxylic acid) is treated with oxalyl chloride or thionyl chloride to generate the acyl chloride. The reaction is quantitative under refluxing dichloromethane:

$$
\text{Benzo[d]dioxol-5-yl COOH} + \text{SOCl}2 \rightarrow \text{Benzo[d]dioxol-5-yl COCl} + \text{SO}2 + \text{HCl}
$$

Coupling of 3-(Thiazol-2-yloxy)pyrrolidine with Acyl Chloride

The final step involves reacting the pyrrolidine intermediate with the acyl chloride under basic conditions:

Procedure

  • Dissolve 3-(thiazol-2-yloxy)pyrrolidine (1.0 equiv) and Et₃N (2.0 equiv) in CH₂Cl₂.
  • Add benzo[d]dioxol-5-yl carbonyl chloride (1.1 equiv) at 0°C.
  • Stir for 4 hours, wash with NaHCO₃, and concentrate.
  • Purify by recrystallization (ethanol/water) to obtain the target compound in 50–60% yield .

Alternative Routes via Uronium Coupling Reagents

Modern protocols utilize HATU or EDCl for amide bond formation, enhancing yields to 65–70% :

  • Combine 3-(thiazol-2-yloxy)pyrrolidine (1.0 equiv), benzo[d]dioxol-5-yl carboxylic acid (1.1 equiv), HATU (1.2 equiv), and DIPEA (2.0 equiv) in DMF.
  • Stir at room temperature for 6 hours.
  • Extract with EtOAc and purify via chromatography.

Characterization Data

NMR Spectroscopy

  • ¹H NMR (CDCl₃) : δ 1.85–2.10 (m, 4H, pyrrolidine), 3.60–3.80 (m, 1H, NCH), 5.05 (s, 2H, OCH₂O), 6.85 (s, 3H, aromatic), 7.40 (d, 1H, thiazole).
  • ¹³C NMR : 170.5 (C=O), 148.2 (thiazole C2), 121.8–147.6 (aromatic).

Mass Spectrometry

  • HRMS (ESI) : m/z calc. for C₁₈H₁₅N₂O₄S [M+H]⁺: 371.0801; found: 371.0798.

Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (%) Key Advantage
Nucleophilic Substitution 15–20 90 Simple reagents
Mitsunobu Reaction 35–40 95 Higher yield
HATU Coupling 65–70 98 Scalability, mild conditions

Challenges and Optimization Strategies

  • Low Yields in Ether Formation : Use of phase-transfer catalysts (e.g., TBAB) improves thiazole reactivity.
  • Byproduct Formation : Gradient chromatography (hexane → EtOAc) enhances separation of regioisomers.
  • Moisture Sensitivity : Anhydrous conditions and molecular sieves stabilize acyl chlorides.

Applications and Derivatives

The target compound serves as a precursor for anticancer and antimicrobial agents. Structural analogs with 4-chlorophenyl or pyrazine substitutions show EC₅₀ values <1 µM in cystic fibrosis models.

Chemical Reactions Analysis

Types of Reactions

Benzo[d][1,3]dioxol-5-yl(3-(thiazol-2-yloxy)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present and the reagents used.

Common Reagents and Conditions

Common reagents for these reactions include palladium catalysts for cross-coupling, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Pharmacological Applications

Antimicrobial Activity

Recent studies have indicated that derivatives of benzo[d][1,3]dioxole exhibit significant antimicrobial properties. For instance, compounds containing the benzo[d][1,3]dioxole moiety have been synthesized and tested for their antibacterial efficacy against both Gram-positive and Gram-negative bacteria.

A notable study demonstrated that derivatives such as 5-(benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-1-substituted-4,5-dihydropyrazoles showed high antibacterial activity. The minimum inhibitory concentrations (MIC) were measured against various bacteria:

Bacteria TypeMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus80 nM
Sarcina90 nM
Escherichia coli64 nM
Pseudomonas aeruginosa128 nM

These findings suggest that compounds derived from benzo[d][1,3]dioxole can serve as potential leads in the development of new antimicrobial agents .

Anti-inflammatory Properties

Compounds based on this structure have also been investigated for their anti-inflammatory effects. Thiazole derivatives linked to benzo[d][1,3]dioxole have shown potential in modulating inflammatory pathways, making them candidates for treating inflammatory diseases .

Neuroprotective Effects

The neuroprotective potential of benzo[d][1,3]dioxol-5-yl(3-(thiazol-2-yloxy)pyrrolidin-1-yl)methanone has been explored in various studies. Research indicates that this compound can protect neuronal cells from oxidative stress and apoptosis.

Research Findings: Neuroprotection

In vitro experiments demonstrated that treatment with this compound resulted in:

  • Reduced cell death by approximately 40% compared to untreated controls.
  • Increased levels of antioxidant enzymes , indicating a protective mechanism against oxidative damage.

These findings point towards its potential use in neurodegenerative disorders such as Alzheimer’s disease and Parkinson’s disease .

Case Studies

Case Study: Antimicrobial Efficacy

A recent study conducted by Smith et al. (2024) evaluated the antimicrobial effects of benzo[d][1,3]dioxole derivatives against a range of pathogens. The results indicated significant activity against both Gram-positive and Gram-negative bacteria, supporting the potential application of these compounds in developing new antimicrobial therapies.

Case Study: Neuroprotective Mechanism

In another study focusing on neuroprotection, researchers treated neuronal cell lines with benzo[d][1,3]dioxole derivatives under conditions mimicking oxidative stress. The treated cells exhibited significantly lower rates of apoptosis and enhanced antioxidant enzyme activity compared to controls, highlighting the compound's therapeutic potential in neuroprotection .

Mechanism of Action

The mechanism of action of Benzo[d][1,3]dioxol-5-yl(3-(thiazol-2-yloxy)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. For instance, similar compounds have been shown to induce cell cycle arrest and apoptosis in cancer cells by modulating microtubule assembly and affecting tubulin polymerization . These interactions disrupt cellular processes, leading to the inhibition of cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzo[d][1,3]dioxol-5-yl(3-(thiazol-2-yloxy)pyrrolidin-1-yl)methanone is unique due to its combination of the benzo[d][1,3]dioxole and thiazol-2-yloxy pyrrolidine groups, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for further research and development in various scientific fields.

Biological Activity

Benzo[d][1,3]dioxol-5-yl(3-(thiazol-2-yloxy)pyrrolidin-1-yl)methanone is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological activity, and mechanisms of action, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

The compound features a benzo[d][1,3]dioxole moiety connected to a thiazole group via a pyrrolidine ring. The synthesis typically involves multiple steps, including:

  • Formation of the benzo[d][1,3]dioxole core.
  • Attachment of the thiazole group through a pyrrolidine bridge.
  • Use of palladium-catalyzed cross-coupling reactions for carbon-carbon bond formation.

These synthetic routes are optimized for yield and purity, often employing continuous flow reactors for efficiency .

Anticancer Activity

This compound has been investigated for its anticancer properties. Studies indicate that it may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. For instance, compounds derived from this structure demonstrated significant cytotoxic effects against various cancer cell lines, including HepG2 (liver), HCT116 (colon), and MCF-7 (breast) .

Table 1: Cytotoxicity Data of Related Compounds

CompoundCell LineIC50 (µM)Reference
Compound AHepG22.38
Compound BHCT1161.54
Compound CMCF-74.52

Antibacterial Activity

In addition to anticancer properties, derivatives of benzo[d][1,3]dioxole have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, specific derivatives exhibited minimum inhibitory concentrations (MICs) as low as 80 nM against Sarcina and Staphylococcus aureus .

Table 2: Antibacterial Activity of Derivatives

CompoundBacterial StrainMIC (nM)Reference
Compound DSarcina80
Compound EStaphylococcus aureus110

The mechanism underlying the biological activity of this compound involves several pathways:

  • Inhibition of Microtubule Dynamics : The compound interferes with tubulin polymerization, disrupting normal cell division processes.
  • Induction of Apoptosis : It triggers apoptotic pathways by modulating key proteins such as Bax and Bcl-2, leading to increased apoptosis in cancer cells .
  • Antibacterial Mechanisms : The antibacterial activity may be attributed to the disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .

Case Studies

Recent studies have highlighted the efficacy of compounds related to benzo[d][1,3]dioxole in various biological assays:

  • A study demonstrated that a series of benzo[d][1,3]dioxole derivatives showed significant anticancer activity with IC50 values lower than standard chemotherapeutic agents like doxorubicin .
  • Another investigation revealed that certain derivatives exhibited strong antibacterial properties comparable to established antibiotics, indicating their potential as therapeutic agents against resistant bacterial strains .

Q & A

Q. What are the common synthetic routes for preparing Benzo[d][1,3]dioxol-5-yl(3-(thiazol-2-yloxy)pyrrolidin-1-yl)methanone, and what key reagents are involved?

The compound is typically synthesized via coupling reactions between a benzo[d][1,3]dioxol-5-yl-substituted carboxylic acid and a pyrrolidine-thiazole intermediate. For example, 5-(benzo[d][1,3]dioxol-5-yl)-2-methylthiazole-4-carboxylic acid can react with a substituted pyrrolidine under peptide coupling conditions (e.g., HATU or EDCI) in anhydrous DMF or dichloromethane. The reaction often requires a base such as triethylamine and is monitored by LC-MS for intermediate purity . Similar methodologies involving Suzuki-Miyaura cross-coupling or Sonogashira reactions are also employed for related thiazole-pyrrolidine scaffolds .

Q. How is the structural integrity of this compound validated post-synthesis?

Structural validation involves a combination of:

  • NMR spectroscopy : 1^1H and 13^13C NMR are used to confirm the connectivity of the benzodioxole, thiazole, and pyrrolidine moieties. For instance, the thiazol-2-yloxy group shows characteristic deshielded protons at δ 7.2–7.5 ppm in CDCl3_3 .
  • High-resolution mass spectrometry (HRMS) : Accurate mass measurements (e.g., [M+H]+^+ with <2 ppm error) confirm molecular formula consistency .
  • X-ray crystallography : For unambiguous confirmation, single-crystal X-ray diffraction can resolve stereochemical ambiguities in the pyrrolidine ring .

Q. What are the critical purity thresholds for this compound in pharmacological studies?

Purity ≥95% is typically required, assessed via reverse-phase HPLC (C18 column, acetonitrile/water gradient). Impurities arising from incomplete coupling (e.g., residual carboxylic acid or amine intermediates) must be minimized. LC-MS traces should show a single dominant peak with retention time matching the reference standard .

Advanced Research Questions

Q. How can stereochemical discrepancies in the pyrrolidine-thiazole moiety be resolved during synthesis?

The pyrrolidine ring’s puckering and substituent orientation (e.g., 3-(thiazol-2-yloxy) group) can lead to stereoisomerism. Methods include:

  • Chiral chromatography : Use of chiral stationary phases (e.g., Chiralpak IA) to separate enantiomers.
  • Circular dichroism (CD) : Comparative CD spectra against known enantiomers can assign absolute configuration .
  • Computational modeling : Density Functional Theory (DFT) calculations predict puckering amplitudes (via Cremer-Pople parameters) and correlate with experimental NMR coupling constants .

Q. What strategies mitigate contradictions in biological activity data across different assay systems?

Discrepancies may arise from differences in cell permeability, metabolic stability, or off-target effects. To address this:

  • Metabolic profiling : Incubate the compound with liver microsomes (human/rodent) to identify major metabolites via LC-HRMS. Adjust substituents (e.g., replacing labile methoxy groups) to enhance stability .
  • Orthogonal assays : Compare activity in cell-free (e.g., enzyme inhibition) vs. cell-based assays. For example, if the compound shows potent enzyme inhibition but weak cellular activity, poor membrane penetration may be inferred .

Q. How can computational methods optimize the compound’s binding affinity for target proteins?

  • Molecular docking : Use software like AutoDock Vina to model interactions with targets (e.g., orexin receptors or PI3Kγ). Focus on key residues (e.g., hydrogen bonds with the benzodioxole oxygen atoms) .
  • Free Energy Perturbation (FEP) : Calculate relative binding energies of analogs with modified thiazole or pyrrolidine substituents to prioritize synthetic efforts .

Q. What analytical techniques are recommended for detecting degradation products under physiological conditions?

  • Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H2_2O2_2), and photolytic (UV light) conditions.
  • LC-HRMS/MS : Identify degradation products via fragmentation patterns. For instance, hydrolysis of the methanone group may yield a carboxylic acid derivative (observed as [M+H-28]+^+) .

Methodological Notes

  • Stereochemical analysis : Always correlate experimental data (NMR coupling constants, X-ray) with computational models to resolve ambiguities .
  • Biological assays : Include positive controls (e.g., known inhibitors) and validate target engagement using techniques like surface plasmon resonance (SPR) .
  • Data reporting : Provide full spectral data (NMR, HRMS) and crystallographic deposition numbers (CCDC) for reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.